

The Immunodominant H-2K^b Restricted Epitope B8R 20-27: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **B8R 20-27**

Cat. No.: **B12381365**

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Introduction

The vaccinia virus (VACV)-derived peptide **B8R 20-27**, with the amino acid sequence TSYKFESV, is a well-characterized and immunodominant H-2K^b restricted CD8+ T cell epitope.^{[1][2]} Originating from the B8R protein, a soluble homolog of the interferon-gamma (IFN- γ) receptor, this epitope is a crucial tool for studying the intricacies of cellular immunity against poxvirus infections.^{[3][4]} The B8R protein itself acts as a virulence factor by sequestering host IFN- γ , thereby dampening the antiviral immune response.^{[4][5]} The **B8R 20-27** epitope is highly conserved among various Orthopoxvirus species, including vaccinia, ectromelia, and cowpox viruses, making it a relevant target for cross-protective immunity studies.^[1] In C57BL/6 mice, the T cell response to VACV infection is heavily skewed towards this single epitope, with **B8R 20-27** specific CD8+ T cells comprising a significant portion of the total antiviral response.^{[6][7]} This pronounced immunodominance makes the **B8R 20-27** epitope an invaluable model for dissecting the mechanisms of antigen processing and presentation, T cell activation, and the generation of immunological memory. Furthermore, its ability to confer protective immunity *in vivo* underscores its potential in rational vaccine design.^{[6][8]}

This technical guide provides a comprehensive overview of the **B8R 20-27** epitope, including quantitative data on its immunogenicity, detailed experimental protocols for its characterization,

and visualizations of the key biological pathways and experimental workflows involved in its study.

Quantitative Data on B8R 20-27 Immunogenicity

The following tables summarize key quantitative data from various studies, highlighting the potent immunogenicity of the **B8R 20-27** epitope.

Table 1: In Vivo CD8+ T Cell Response to **B8R 20-27**

Experimental Model	Assay	Time Point	Measured Response	Reference
C57BL/6 mice infected with VACV (i.p.)	Intracellular Cytokine Staining (ICS)	Day 7 post-infection	10-15% of total splenic CD8+ T cells are B8R 20-27 specific.[6]	[6]
C57BL/6 mice infected with VACV (dermal scarification)	Intracellular Cytokine Staining (ICS)	Day 7 post-infection	>50% of total VACV-specific CD8+ T cells are B8R 20-27 specific.[6]	[6]
C57BL/6 mice immunized with B8R 20-27 peptide + CpG 1826	B8R-pentamer staining	Day 10 post-immunization	Significant increase in B8R-pentamer+ CD8+ T cells in spleen and draining lymph nodes.[2]	[2]
C57BL/6 mice infected with VACV	B8R-pentamer staining	Day 60 post-infection (Memory phase)	Detectable population of B8R-pentamer+ memory CD8+ T cells.[2]	[2]

Table 2: Functional Assays of **B8R 20-27** Specific T Cells

Experimental Model	Assay	Stimulation	Measured Response	Reference
Splenocytes from VACV-infected C57BL/6 mice	IFN- γ ELISpot	B8R 20-27 peptide	Significant number of IFN- γ producing cells.	
Splenocytes from B8R 20-27 peptide-immunized mice	Intracellular Cytokine Staining (ICS)	B8R 20-27 peptide	Increased frequency of IFN- γ producing CD8+ T cells.	
C57BL/6 mice immunized with B8R 20-27 peptide + CpG 1826	Intracellular Cytokine Staining (ICS)	B8R 20-27 peptide	Significant IFN- γ production by CD8+ T cells in spleen and draining lymph nodes. ^[2]	[2]

Table 3: In Vivo Protection Studies

Experimental Model	Challenge	Outcome	Reference
C57BL/6 mice immunized with B8R 20-27 pulsed Dendritic Cells	Lethal intranasal Ectromelia virus (ECTV) challenge	Significant, though incomplete, protection. ^[6]	[6]
C57BL/6 mice immunized with B8R 20-27 peptide	Lethal intranasal VACV challenge	Majority of immunized mice survived with reduced weight loss compared to controls. ^[8]	[8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the **B8R 20-27** epitope are provided below.

Peptide-MHC Class I Binding Assay

This protocol is a competitive binding assay to determine the affinity of the **B8R 20-27** peptide for the H-2K_b molecule.

Materials:

- Purified, soluble H-2K_b molecules
- High-affinity radiolabeled standard peptide for H-2K_b
- **B8R 20-27** peptide (TSYKFESV)
- Protease inhibitor cocktail
- 96-well filter plates
- Scintillation fluid and counter

Procedure:

- Prepare a series of dilutions of the **B8R 20-27** peptide and a known H-2K_b binding control peptide.
- In a 96-well plate, incubate a constant amount of purified H-2K_b molecules with a fixed concentration of the radiolabeled standard peptide and varying concentrations of the **B8R 20-27** peptide or control peptide. The incubation should be performed in a buffer containing a protease inhibitor cocktail.
- Incubate the mixture for 48-72 hours at room temperature to allow for binding to reach equilibrium.
- Separate the peptide-MHC complexes from the free peptide by capturing the complexes on a filter plate.

- Wash the filter plate to remove unbound radiolabeled peptide.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the concentration of the **B8R 20-27** peptide required to inhibit 50% of the binding of the radiolabeled standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.

IFN- γ ELISpot Assay

This assay quantifies the frequency of **B8R 20-27**-specific, IFN- γ -secreting T cells.

Materials:

- 96-well ELISpot plates pre-coated with anti-mouse IFN- γ capture antibody
- Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
- **B8R 20-27** peptide (TSYKFESV)
- Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A)
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- ELISpot plate reader

Procedure:

- Isolate splenocytes or PBMCs from mice.
- Add 2×10^5 to 5×10^5 cells per well to the pre-coated ELISpot plate.
- Add the **B8R 20-27** peptide to the experimental wells at a final concentration of 1-10 μ g/mL. Include negative control wells (cells with no peptide) and positive control wells (cells with a

mitogen).

- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Wash the plate to remove the cells.
- Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the appropriate substrate to develop the spots.
- Stop the development by washing with water once the spots are clearly visible.
- Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN- γ -secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of **B8R 20-27**-specific T cells producing IFN- γ and other cytokines.

Materials:

- Splenocytes or PBMCs from immunized or infected mice
- **B8R 20-27** peptide (TSYKFESV)
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α)
- Fixation and permeabilization buffers
- Flow cytometer

Procedure:

- Isolate splenocytes or PBMCs.
- Stimulate $1-2 \times 10^6$ cells with the **B8R 20-27** peptide (1-10 $\mu\text{g/mL}$) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
- For the last 4-5 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
- Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
- Wash the cells and fix them using a fixation buffer.
- Permeabilize the cells using a permeabilization buffer.
- Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN- γ , anti-TNF- α) for 30 minutes at room temperature.
- Wash the cells and resuspend them in FACS buffer.
- Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the **B8R 20-27** peptide.

In Vivo Protection Study

This protocol assesses the ability of a **B8R 20-27**-based vaccine to protect against a viral challenge.

Materials:

- C57BL/6 mice
- **B8R 20-27** peptide vaccine formulation (e.g., peptide emulsified in an adjuvant like IFA or with CpG oligonucleotides)
- Live vaccinia virus or ectromelia virus for challenge

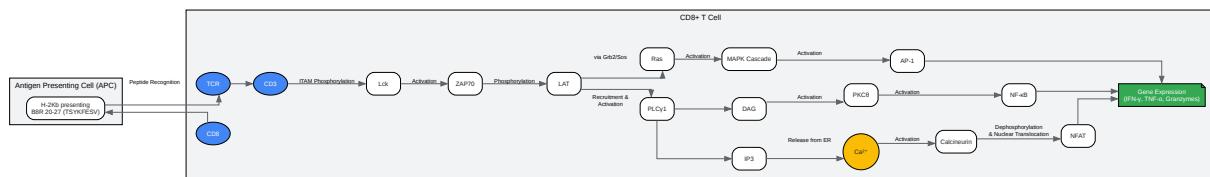
- Equipment for monitoring mouse weight and health

Procedure:

- Immunize a group of C57BL/6 mice with the **B8R 20-27** peptide vaccine. Include a control group that receives a placebo (e.g., adjuvant alone).
- Administer one or two booster immunizations at appropriate intervals (e.g., 2 weeks apart).
- A week or more after the final immunization, challenge both the vaccinated and control groups of mice with a lethal or sub-lethal dose of live virus (e.g., via intranasal or intraperitoneal injection).
- Monitor the mice daily for weight loss and signs of illness for at least 14 days.
- Record survival rates for each group.
- At specific time points, tissues (e.g., lungs, ovaries) can be harvested to determine viral titers by plaque assay.
- Successful protection is indicated by a significantly higher survival rate, reduced weight loss, and lower viral titers in the vaccinated group compared to the control group.

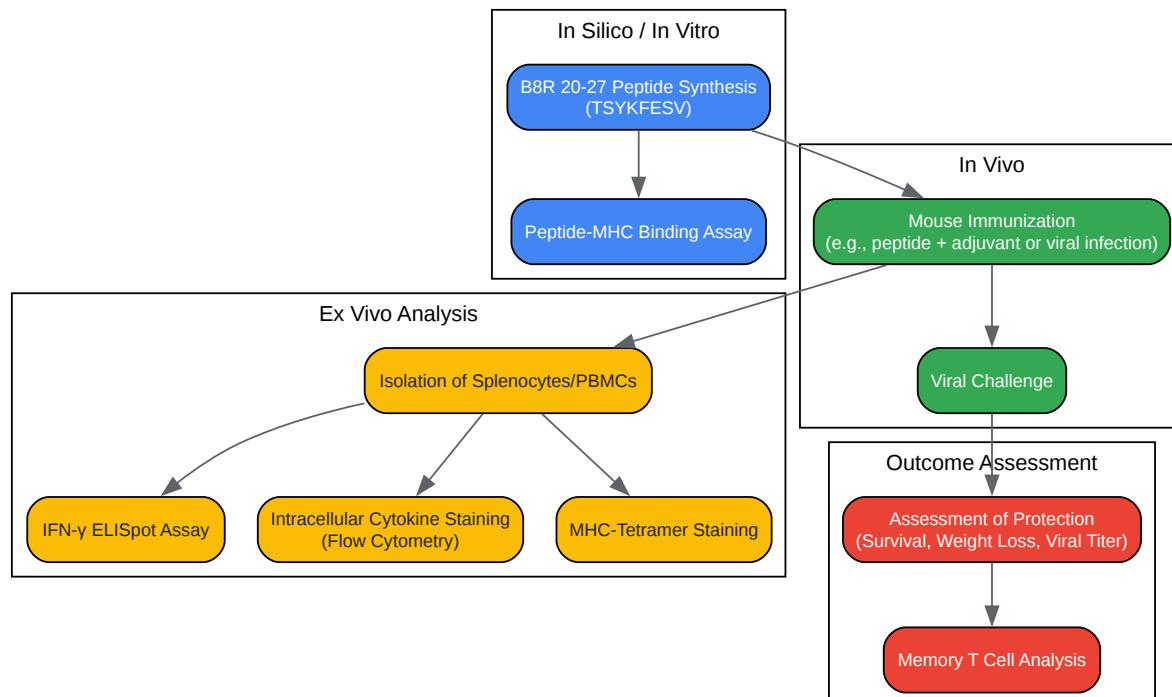
Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the immunology of the **B8R 20-27** epitope.



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Caption: T Cell Receptor (TCR) signaling cascade initiated by **B8R 20-27/H-2Kb** recognition.



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- To cite this document: BenchChem. [The Immunodominant H-2Kb Restricted Epitope B8R 20-27: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381365#b8r-20-27-as-an-h-2kb-restricted-epitope]

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